1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone
Overview
Description
1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.88706 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and ADMET Studies
- Research Focus: Ethanone derivatives, including 1-(2-hydroxy-5-methyl phenyl) ethanone, have been studied for their anti-microbial properties. Molecular docking techniques were used to assess the binding efficacy of the compound with proteins in Staphylococcus aureus. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also evaluated (Medicharla Sri Satya et al., 2022).
Synthesis and Characterization of Compounds
- Research Focus: Studies have been conducted on the regioselective bromination and other reactions of ethanones, including derivatives similar to 1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (H. Kwiecień & E. Baumann, 1998).
Structural and Spectral Studies
- Research Focus: Research on mononuclear M(II) complexes, including those with ligands like 1-(2-{[(E)-3,5-dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, has been conducted. These studies involve synthesizing and analyzing the structural and spectral data of such complexes (Lan‐Qin Chai et al., 2017).
Synthesis and Antimicrobial Activity
- Research Focus: The synthesis and antimicrobial activity of compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone have been explored, showing the potential of such compounds in the pharmaceutical industry and drug research (Atul K. Wanjari, 2020).
Coordination Compounds Studies
- Research Focus: Research on the synthesis and study of complex compounds of Fe(III) with ligands derived from ethanone compounds, including 1-(3,5-dibromo-2-hydroxyphenyl)-2-phenylsulfanyl-ethanone, has been conducted. These studies offer insights into the properties and potential applications of such coordination compounds (Mihaela Flondor et al., 2009).
Analysis of Degradation Mechanisms
- Research Focus: The degradation mechanisms of phenolic beta-1 lignin substructure model compounds, including those resembling this compound, have been studied to understand their behavior under various conditions (S. Kawai, T. Umezawa & T. Higuchi, 1988).
Evaluation of Platelet Aggregation Inhibitory Activity
- Research Focus: The synthesis and screening of compounds like 1-(2-hydroxy-4-methoxyphenyl)ethanone and its derivatives for their role as inhibitors of platelet aggregation have been investigated (K. G. Akamanchi et al., 1999).
Properties
IUPAC Name |
1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-4-7(10)3-6(5(2)12)9(13)8(4)11/h3,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVYUFYVWCHDPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.